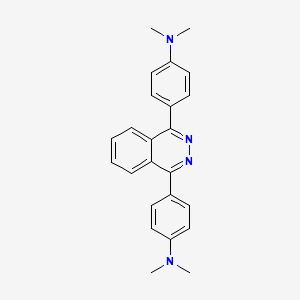
4,4'-(Phthalazine-1,4-diyl)bis(N,N-dimethylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Phthalazine-1,4-diyl)bis(N,N-dimethylaniline) typically involves the reaction of phthalazine derivatives with N,N-dimethylaniline under specific conditions. One common method is the Stille cross-coupling reaction, where 4,7-dibromo-phthalazine is reacted with N,N-dimethylaniline in the presence of a palladium catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity 4,4’-(Phthalazine-1,4-diyl)bis(N,N-dimethylaniline).
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Phthalazine-1,4-diyl)bis(N,N-dimethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the substituents on the phthalazine ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced phthalazine compounds.
Wissenschaftliche Forschungsanwendungen
4,4’-(Phthalazine-1,4-diyl)bis(N,N-dimethylaniline) has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its favorable electronic properties.
Materials Science: It is investigated for its potential use in the fabrication of advanced materials with specific optical and electronic characteristics.
Biological Research: The compound’s interactions with biological molecules are studied to understand its potential as a bioactive agent.
Wirkmechanismus
The mechanism of action of 4,4’-(Phthalazine-1,4-diyl)bis(N,N-dimethylaniline) involves its interaction with specific molecular targets. In the context of organic electronics, the compound functions as a charge transport material, facilitating the movement of electrons or holes within a device . In biological systems, its mechanism may involve binding to specific proteins or enzymes, affecting their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): An intermediate in dye manufacture and a reagent for the determination of lead.
4,4’-Vinylidenebis(N,N-dimethylaniline): Used in the synthesis of organic light-emitting diodes and other electronic materials.
Uniqueness
4,4’-(Phthalazine-1,4-diyl)bis(N,N-dimethylaniline) is unique due to its phthalazine core, which imparts distinct electronic and structural properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as OLEDs and advanced materials.
Eigenschaften
CAS-Nummer |
90523-93-6 |
|---|---|
Molekularformel |
C24H24N4 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
4-[4-[4-(dimethylamino)phenyl]phthalazin-1-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C24H24N4/c1-27(2)19-13-9-17(10-14-19)23-21-7-5-6-8-22(21)24(26-25-23)18-11-15-20(16-12-18)28(3)4/h5-16H,1-4H3 |
InChI-Schlüssel |
CJSDGRGHPBYWPH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate](/img/structure/B14367130.png)

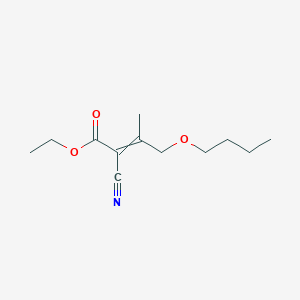
![Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14367146.png)
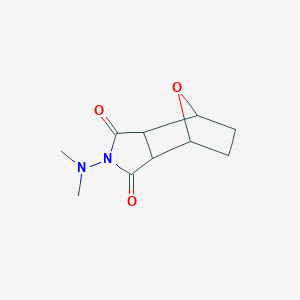
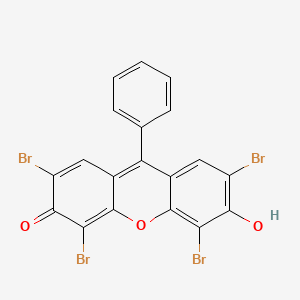
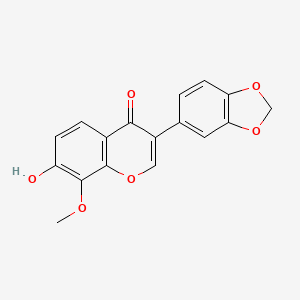
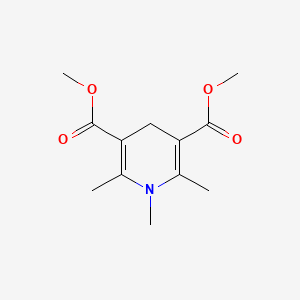

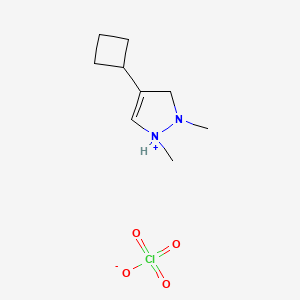
![9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine](/img/structure/B14367184.png)
![1,1'-Methylenebis[2-(undecyloxy)benzene]](/img/structure/B14367190.png)
![5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14367199.png)
![N-[3-(furan-2-yl)propylidene]hydroxylamine](/img/structure/B14367218.png)
